molecular formula C11H21NO3 B15056119 (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate

(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate

Cat. No.: B15056119
M. Wt: 215.29 g/mol
InChI Key: SQETXAYIDTYNTR-VIFPVBQESA-N
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Description

(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group and an ethoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate typically involves the reaction of (S)-3-ethoxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior, making it distinct from its analogs.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3S)-3-ethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

SQETXAYIDTYNTR-VIFPVBQESA-N

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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